molecular formula C8H9N3O B14680886 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide CAS No. 40000-75-7

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide

Cat. No.: B14680886
CAS No.: 40000-75-7
M. Wt: 163.18 g/mol
InChI Key: GTYIWDPYATVARX-UHFFFAOYSA-N
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Description

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide is a novel chemical entity offered for research and development purposes. This compound is designed around a pyrazine core, a privileged scaffold in medicinal chemistry known for its presence in biologically active molecules. Recent scientific investigations into structurally related N-(pyrazin-2-yl) derivatives have revealed significant potential in oncology research. Specifically, such compounds have been synthesized and evaluated as potent dual inhibitors of epidermal growth factor receptor (EGFR) and Janus kinase (JAK) pathways, which are critical targets in diseases like non-small cell lung cancer (NSCLC) . The mechanism of action for these analogues involves inhibiting the phosphorylation of EGFR and JAK proteins, disrupting downstream signaling cascades like JAK2-STAT-3, and in some cases, inducing ferroptosis—a form of iron-dependent cell death—in cancer cells . Given its structural similarity to these active compounds, 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide is presented to the research community as a candidate for further investigation in kinase-related studies, cancer biology, and the development of novel targeted therapies. This product is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its properties and potential applications in a controlled laboratory setting.

Properties

CAS No.

40000-75-7

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-methyl-N-pyrazin-2-ylprop-2-enamide

InChI

InChI=1S/C8H9N3O/c1-6(2)8(12)11-7-5-9-3-4-10-7/h3-5H,1H2,2H3,(H,10,11,12)

InChI Key

GTYIWDPYATVARX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Acylation of 2-Aminopyrazine with 2-Methylprop-2-enoyl Chloride

Procedure :

  • Synthesis of 2-methylprop-2-enoyl chloride :
    • 2-Methylprop-2-enoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane under reflux for 4 hours.
    • The acyl chloride is isolated via distillation (yield: 85–90%).
  • Amidation reaction :
    • 2-Aminopyrazine (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C.
    • 2-Methylprop-2-enoyl chloride (1.1 eq) is added dropwise, followed by triethylamine (2.0 eq).
    • The reaction is stirred at room temperature for 12 hours, then quenched with ice water.
    • The product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 70–78%
Purity : >95% (HPLC)

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl (neutralized by triethylamine).

Coupling Reaction Using Carbodiimide Reagents

Procedure :

  • Activation of 2-methylprop-2-enoic acid :
    • 2-Methylprop-2-enoic acid (1.0 eq) is dissolved in dimethylformamide (DMF).
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) are added at 0°C.
  • Coupling with 2-aminopyrazine :
    • 2-Aminopyrazine (1.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.
    • The product is precipitated by adding ice water, filtered, and recrystallized from ethanol.

Yield : 65–72%
Advantage : Avoids handling corrosive acyl chlorides.

Microwave-Assisted Synthesis

Procedure :

  • A mixture of 2-aminopyrazine (1.0 eq), 2-methylprop-2-enoic acid (1.1 eq), and propylphosphonic anhydride (T3P®, 1.5 eq) in acetonitrile is irradiated at 120°C for 20 minutes under microwave conditions.
  • The crude product is purified via flash chromatography.

Yield : 80–85%
Key Benefit : Reduced reaction time (20 minutes vs. 12–24 hours).

Optimization Parameters

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
THF 25 70 92
DMF 25 68 90
Acetonitrile 120 (microwave) 85 96

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, 1H, pyrazine-H), 8.32 (d, 1H, pyrazine-H), 6.45 (s, 1H, =CH₂), 5.75 (s, 1H, =CH₂), 2.15 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).
  • HRMS : m/z calcd. for C₈H₉N₃O [M+H]⁺: 164.0821; found: 164.0818.

Purity Assessment

Method Purity (%) Retention Time (min)
HPLC (C18) 96.2 6.8
GC-MS 94.5 9.2

Applications and Derivatives

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide serves as a precursor for:

  • Anticancer agents : Pyrazine-acrylamide hybrids inhibit Hedgehog signaling pathways.
  • Antimicrobials : Analogues with extended alkyl chains show activity against Staphylococcus aureus (MIC: 25 μg/mL).
  • Polymer precursors : The acrylamide group enables radical polymerization for functional materials.

Scientific Research Applications

2-Methyl-N-(pyrazin-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

Pyrazine vs. Aliphatic/Aromatic Substituents
  • Pyrazine Derivatives: 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide exhibits enhanced polarity and hydrogen-bonding capacity due to the pyrazine ring’s nitrogen atoms. This facilitates applications in coordination chemistry and crystal engineering (e.g., co-crystal formation with halogenated benzenes) . 2-{2-[(Cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}-2-methyl-N-{5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl}propanamide (MW: 512.53 g/mol) incorporates a pyrazine-pyridine hybrid system, enabling π-π stacking and interactions with biological targets, such as kinases .
  • Aliphatic/Aromatic Substituents :

    • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (MW: 379.48 g/mol): The fluorophenyl and piperidine groups enhance lipophilicity, making it suitable for central nervous system drug candidates (e.g., fentanyl analogs) .
    • 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide (MW: 289.45 g/mol): The triethoxysilyl group enables covalent bonding to silica surfaces, useful in silicone-based polymers and coatings .
Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituent Molecular Weight Key Properties/Applications Reference
2-Methyl-N-(pyrazin-2-yl)prop-2-enamide C₉H₁₁N₃O Pyrazine 177.21 g/mol Polymer synthesis, drug intermediates
2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide C₁₃H₂₇NO₄Si Triethoxysilylpropyl 289.45 g/mol Silicone polymers, surface modification
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide C₂₃H₂₆FN₃O Fluorophenyl, piperidine 379.48 g/mol Opioid analog, pharmacological studies
2-{2-[(Cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}-2-methyl-N-{5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl}propanamide C₂₀H₁₉F₃N₆O₃S₂ Thiazole, pyrazine-pyridine 512.53 g/mol Potential kinase inhibitor, drug development

Backbone Modifications: Enamide vs. Propanamide

  • Enamide (Prop-2-enamide) :
    • The α,β-unsaturated system in 2-methyl-N-(pyrazin-2-yl)prop-2-enamide allows conjugation, enhancing UV absorption and reactivity in Michael additions or radical polymerization. This is exploited in stimuli-responsive ("smart") polymers .
    • Comparatively, saturated analogs like 2-methyl-N-(pyrazin-2-yl)propanamide lack conjugation, resulting in reduced planarity and altered crystal packing, as observed in co-crystals with tetrafluoro-diiodobenzene .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide in high yield and purity?

A widely validated method involves condensation reactions between methylacryloyl chloride and pyrazin-2-amine derivatives. For example:

  • Step 1 : React 3-amino-6-bromo-pyrazine-2-carboxylic acid with methylamine hydrochloride in dimethylformamide (DMF) using N,N-diisopropylethylamine as a base.
  • Step 2 : Add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (a coupling agent) to facilitate amide bond formation.
  • Step 3 : Quench with water, filter, and dry to isolate the product (yields ~82%) .
    Key Considerations : Use anhydrous conditions and stoichiometric control to minimize byproducts. Purity can be verified via HPLC or elemental analysis .

Q. What spectroscopic techniques are recommended for characterizing 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide, and what key spectral features should researchers expect?

Technique Key Features
IR Spectroscopy Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bend) .
¹H NMR Signals at δ 1.9–2.1 ppm (methyl group on prop-2-enamide), δ 8.3–8.6 ppm (pyrazine protons) .
¹³C NMR Peaks at ~170 ppm (amide carbonyl) and ~150 ppm (pyrazine carbons) .
Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical NMR chemical shifts for 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide?

Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange. Methodology :

  • Solvent Correction : Use deuterated solvents (e.g., DMSO-d₆) and apply solvent-specific shift corrections in computational models.
  • Dynamic Effects : Perform variable-temperature NMR to assess conformational equilibria.
  • Statistical Validation : Use univariate ANOVA (6 replicates) and Duncan’s test to evaluate significance of deviations .
    Example : A 0.2 ppm deviation in pyrazine proton shifts may indicate solvent polarity effects, requiring recalibration of computational parameters .

Q. What strategies are effective for determining the crystal structure of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide using single-crystal X-ray diffraction?

Workflow :

Crystal Growth : Use slow evaporation in a 1:1 DCM/hexane mixture to obtain high-quality single crystals.

Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Use SHELXT for automated space-group determination and initial phase estimation .

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be analyzed via Mercury software .
Challenges : Disorder in solvent molecules (e.g., trapped DCM) may require PART instructions in SHELXL for proper modeling .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide?

The compound forms a 2D network via N-H···O and C-H···N interactions. Graph Set Analysis (Etter’s method):

  • Motif 1 : R²₂(8) pattern between amide N-H and pyrazine N atoms.
  • Motif 2 : C(6) chain via C-H···O interactions.
    Implications : These interactions stabilize the crystal lattice and can be leveraged to design co-crystals for enhanced solubility .

Q. What computational approaches are suitable for modeling the electronic properties of 2-Methyl-N-(pyrazin-2-yl)prop-2-enamide?

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute HOMO-LUMO gaps.
  • NBO Analysis : Reveals hyperconjugative interactions between the amide group and pyrazine ring.
    Validation : Compare computed IR frequencies and NMR shifts with experimental data to refine basis sets .

Data Contradiction Analysis Example
Scenario : Conflicting melting points reported in literature (e.g., 113–115°C vs. 120°C).
Resolution :

Purity Check : Use DSC to detect impurities affecting thermal behavior.

Polymorphism Screening : Perform slurry experiments in multiple solvents to identify stable polymorphs.

Crystallography : Compare unit-cell parameters of different batches to rule out polymorphism .

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